molecular formula C25H26ClN5O3 B11277504 4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

Cat. No.: B11277504
M. Wt: 480.0 g/mol
InChI Key: CRSMISKWNFOYFS-UHFFFAOYSA-N
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Description

4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one is a complex organic compound that features a pyrazolo[1,5-A]pyrimidin-5-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one typically involves a multi-step process. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-A]pyrimidin-5-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[1,5-A]pyrimidin-5-one core with 3-chlorophenylpiperazine under suitable conditions.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction where the methoxyphenyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(3-Chlorophenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

IUPAC Name

4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C25H26ClN5O3/c1-34-21-7-5-18(6-8-21)22-16-23-30(24(32)9-10-31(23)27-22)17-25(33)29-13-11-28(12-14-29)20-4-2-3-19(26)15-20/h2-8,15-16H,9-14,17H2,1H3

InChI Key

CRSMISKWNFOYFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3CCC(=O)N(C3=C2)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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